3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid
Description
3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid is a fluorinated and methoxylated derivative of phenylacetic acid, characterized by a phenylacetic acid backbone substituted with a 4-fluoro-2-methoxyphenyl group. Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity. This compound is primarily synthetic, with a purity of 96% reported in commercial catalogues . Its structural uniqueness makes it valuable in pharmaceutical and materials science research, particularly for designing bioactive molecules or metal complexes .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMGGFDQXYOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718578 | |
| Record name | (4'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-33-4 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-fluoro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyphenylacetonitrile with potassium hydroxide in ethanol and water. The mixture is heated for several hours, followed by the distillation of ethanol and dilution with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical behavior of phenylacetic acid derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Phenylacetic Acid Derivatives
Physicochemical Properties
- Acidity and Reactivity: The electron-withdrawing fluoro group increases acidity compared to non-fluorinated derivatives (e.g., phenylacetic acid pKa ~4.3 vs. ~2.8–3.5 for fluorinated analogues) . The methoxy group’s electron-donating effect counterbalances this, creating a unique electronic profile for reactions like esterification or metal coordination .
- Synthetic Utility: In biocatalytic ester synthesis, phenylpropanoic acid derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) achieve higher conversion rates (75–98%) than phenylacetic acid derivatives (<10%), likely due to steric or electronic compatibility with enzymes .
Biological Activity
3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C16H15F O2
- Molecular Weight : 270.29 g/mol
- Structure : The compound features a phenylacetic acid backbone with a fluorinated and methoxylated aromatic substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and pain modulation.
Target Interactions
- Cyclooxygenase Inhibition : The compound has shown potential as a cyclooxygenase (COX) inhibitor, which is crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Antiinflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that the compound reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Analgesic Properties
In animal models, the compound exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This was evidenced by reduced pain responses in models of acute and chronic pain.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:
- Bioavailability : Moderate to high bioavailability when administered orally.
- Half-life : Approximately 4-6 hours, allowing for twice-daily dosing.
- Metabolism : Primarily hepatic metabolism with glucuronidation as the main pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
